N-[Cyano(cyclohexyl)methyl]-2-(dimethylamino)acetamide

Catalog No.
S2872960
CAS No.
1645358-09-3
M.F
C12H21N3O
M. Wt
223.32
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[Cyano(cyclohexyl)methyl]-2-(dimethylamino)aceta...

CAS Number

1645358-09-3

Product Name

N-[Cyano(cyclohexyl)methyl]-2-(dimethylamino)acetamide

IUPAC Name

N-[cyano(cyclohexyl)methyl]-2-(dimethylamino)acetamide

Molecular Formula

C12H21N3O

Molecular Weight

223.32

InChI

InChI=1S/C12H21N3O/c1-15(2)9-12(16)14-11(8-13)10-6-4-3-5-7-10/h10-11H,3-7,9H2,1-2H3,(H,14,16)

InChI Key

VECYNATZARPPNR-UHFFFAOYSA-N

SMILES

CN(C)CC(=O)NC(C#N)C1CCCCC1

solubility

soluble

The exact mass of the compound N-[Cyano(cyclohexyl)methyl]-2-(dimethylamino)acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cyanoacetamides and Their Applications

Cyanoacetamides are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Synthesis of Cyanoacetamide Derivatives

The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .

Neat Methods

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . In addition, the diverse biological activities reported for many derivatives of cyanoacetamide have also drawn the attention of biochemists in the last decade .

Synthesis of Thiadiazine 1-Oxides

Field

This application falls under the field of Organic Chemistry, specifically in the synthesis of heterocyclic compounds .

Application Summary

Cyanoacetamide derivatives have been used in the synthesis of Thiadiazine 1-Oxides, a type of benzene-fused sulfoximine . These compounds have displayed interesting biological properties and have been used in drug discovery .

Method of Application

The method involves the intramolecular cyclization with 2-N-cyano-sulfonimidoyl amides to form the desired thiadiazine 1-oxides . This process involves a one-pot acid-induced hydrolysis of the cyano group and the intramolecular cyclocondensation protocol .

Results or Outcomes

This method readily provided various heterocyclic frameworks in good to moderate yields . Notably, the crystal structures of N-urea sulfoximine and thiadiazine 1-oxide have been determined using X-ray crystallography .

Cyanoacetylation of Amines

Field

This application is also in the field of Organic Chemistry, focusing on the preparation methods of N-cyanoacetamides .

Application Summary

Cyanoacetylation of amines has been used in the formation of biologically active compounds . N-aryl or N-heteryl cyanoacetamides are considered one of the most important precursors for heterocyclic synthesis .

Method of Application

The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .

Results or Outcomes

The direct treatment of different amines with methyl cyanoacetate without solvent at room temperature afforded the target N-substituted cyanoacetamide compounds . Another method involved stirring of ethyl cyanoacetate with amines at 70 °C for 6 h, then leaving it to stir at room temperature overnight .

N-[Cyano(cyclohexyl)methyl]-2-(dimethylamino)acetamide is a synthetic organic compound characterized by its unique structure, which includes a cyano group, a cyclohexyl moiety, and a dimethylamino group attached to an acetamide backbone. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development. The presence of the dimethylamino group enhances its lipophilicity, potentially improving its interaction with biological targets.

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
  • Work in a well-ventilated fume hood.
  • Be aware of the potential hazards associated with the functional groups (amide, cyano, dimethylamino) and handle the compound with care.

  • Oxidation: The compound can be oxidized to form oxides using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions can convert the cyano group into an amine group, typically utilizing lithium aluminum hydride or catalytic hydrogenation.
  • Substitution: The active hydrogen atom adjacent to the cyano group can engage in substitution reactions with alkyl halides or acyl chlorides under basic or acidic conditions.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
  • Reducing Agents: Lithium aluminum hydride (LiAlH₄), catalytic hydrogenation.
  • Substitution Conditions: Basic or acidic conditions with suitable nucleophiles.

Major Products Formed

The products formed from these reactions depend on specific conditions and reagents used. For instance, oxidation may yield oxides, while reduction could produce amine derivatives.

N-[Cyano(cyclohexyl)methyl]-2-(dimethylamino)acetamide and its derivatives have shown promising biological activities. Research indicates potential therapeutic properties, including antimicrobial and anticancer effects. The compound's ability to form hydrogen bonds due to its functional groups may enhance its interaction with biological molecules, making it a candidate for further pharmacological studies.

Synthetic Routes

The synthesis of N-[Cyano(cyclohexyl)methyl]-2-(dimethylamino)acetamide typically involves the cyanoacetylation of amines. A common method includes:

  • Reactants: Cyclohexylmethylamine and dimethylaminoacetic acid.
  • Cyanoacetylating Agent: Methyl cyanoacetate.
  • Conditions: The reaction is usually conducted at room temperature, possibly requiring a catalyst for efficiency.

Industrial Production

In industrial settings, similar synthetic routes are employed but scaled up for higher yields and purity. Continuous flow reactors and optimized reaction conditions are often utilized, along with purification techniques like crystallization or chromatography.

N-[Cyano(cyclohexyl)methyl]-2-(dimethylamino)acetamide has diverse applications:

  • Chemistry: Serves as a building block in synthesizing heterocyclic compounds important in medicinal chemistry.
  • Biology: Investigated for its biological activities and potential medicinal applications.
  • Medicine: Explored for therapeutic properties, particularly in antimicrobial and anticancer research.
  • Industry: Used as an intermediate in pharmaceutical production and the development of new materials.

Interaction studies involving N-[Cyano(cyclohexyl)methyl]-2-(dimethylamino)acetamide focus on its binding affinity to various molecular targets. The mechanisms of action are likely mediated through interactions with enzymes or receptors, modulating their activity via hydrogen bonding facilitated by the cyano and amide groups.

Similar Compounds

  • N-Methylcyanoacetamide
  • N-Phenylcyanoacetamide
  • N-Cyclohexylcyanoacetamide

Uniqueness

N-[Cyano(cyclohexyl)methyl]-2-(dimethylamino)acetamide stands out due to its combination of both cyclohexyl and dimethylamino groups. This unique structure imparts distinct chemical properties such as increased lipophilicity and the potential for forming multiple hydrogen bonds, enhancing its reactivity and biological activity compared to similar compounds.

XLogP3

1.8

Dates

Last modified: 04-15-2024

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